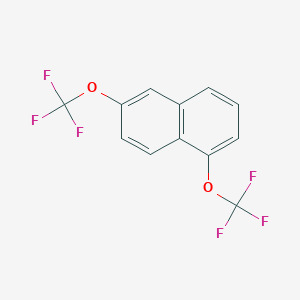

1,6-Bis(trifluoromethoxy)naphthalene

Description

Significance of the Trifluoromethoxy Group (OCF3) in Contemporary Chemical Research

Unique Electronic and Structural Attributes of the OCF₃ Moiety

The trifluoromethoxy group is one of the most lipophilic substituents used in molecular design. nih.gov This high lipophilicity, which enhances a molecule's ability to pass through biological membranes, is a critical factor in drug development. nih.govmdpi.com The Hansch-Leo parameter (π), a measure of hydrophobicity, for the OCF₃ group is +1.04, significantly higher than that of its constituent parts, fluorine (+0.14) and the methoxy (B1213986) group (-0.02), and also greater than the widely used trifluoromethyl group (+0.88). nih.govmdpi.com

Electronically, the OCF₃ group is powerfully electron-withdrawing, a property stemming from the high electronegativity of the three fluorine atoms. nih.govmdpi.com This effect is primarily inductive (sigma-withdrawing). A key structural feature of the OCF₃ group when attached to an aromatic ring is its preferred conformation. Due to a combination of steric hindrance and hyperconjugation (specifically, interaction of the oxygen lone pairs with the C-F antibonding orbitals, nₒ → σ*C–F), the O–CF₃ bond tends to lie in a plane orthogonal to the aromatic ring. nih.govmdpi.com This perpendicular orientation minimizes conjugation of the oxygen's lone pairs with the aromatic π-system, which is why, unlike the electron-donating methoxy group, the trifluoromethoxy group acts as a net electron-withdrawing substituent on the aromatic ring. rsc.org

Table 1: Comparison of Physicochemical Properties of Selected Substituents

| Substituent | Hansch-Leo Parameter (π) | Pauling Electronegativity | Electronic Effect on Aromatic Ring |

|---|---|---|---|

| -OCF₃ | 1.04 nih.gov | 3.7 nih.gov | Strong withdrawing |

| -CF₃ | 0.88 nih.gov | 3.5 (group) researchgate.net | Strong withdrawing |

| -Cl | 0.71 nih.gov | 3.0 | Withdrawing |

| -OCH₃ | -0.02 nih.gov | 3.5 (oxygen) | Donating |

| -F | 0.14 nih.gov | 4.0 | Weak withdrawing |

| -H | 0.00 nih.gov | 2.1 | Neutral |

Contextual Role within Polycyclic Aromatic Hydrocarbons, Specifically Naphthalene (B1677914) Derivatives

When appended to a polycyclic aromatic hydrocarbon like naphthalene, the trifluoromethoxy group significantly modifies the electronic landscape of the entire molecule. The introduction of two such powerful electron-withdrawing groups, as in 1,6-Bis(trifluoromethoxy)naphthalene, would render the naphthalene core substantially electron-deficient. This has profound implications for the molecule's reactivity, intermolecular interactions, and potential applications.

Overview of Naphthalene as a Fundamental Aromatic Scaffold for Functionalization

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ekb.eg This structure provides a rigid, planar, and electron-rich platform that has made it a versatile and essential building block in chemistry. ekb.egnih.gov Its prevalence is evident in a wide array of important compounds, from FDA-approved drugs like propranolol (B1214883) and naproxen (B1676952) to organic materials used in electronic devices. nih.govresearchgate.net

The naphthalene scaffold offers multiple positions for chemical modification, and the development of methods for its regioselective functionalization is a major focus of synthetic chemistry. acs.organr.fr The carbon atoms in naphthalene are not all equivalent; the positions adjacent to the ring fusion (C1, C4, C5, C8) are known as α-positions, while the others (C2, C3, C6, C7) are β-positions. These positions exhibit different reactivities, allowing chemists to strategically attach functional groups to tailor the molecule's properties. The ability to install substituents at specific sites, such as the 1- and 6-positions, allows for precise control over the resulting molecule's shape, polarity, and electronic character. This makes naphthalene an ideal and adaptable core for constructing complex molecular architectures with tailored functions. researchgate.netijpsjournal.com

Structure

3D Structure

Properties

Molecular Formula |

C12H6F6O2 |

|---|---|

Molecular Weight |

296.16 g/mol |

IUPAC Name |

1,6-bis(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H6F6O2/c13-11(14,15)19-8-4-5-9-7(6-8)2-1-3-10(9)20-12(16,17)18/h1-6H |

InChI Key |

OMHZPYQONHTQSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)OC(F)(F)F |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1,6 Bis Trifluoromethoxy Naphthalene and Analogous Structures

Direct Introduction of Trifluoromethoxy Moieties

The direct installation of trifluoromethoxy groups onto aromatic rings is a highly sought-after transformation. Methodologies can be broadly categorized into nucleophilic and electrophilic/radical approaches, each with distinct mechanisms and substrate requirements.

Halogen-Exchange and Related Nucleophilic Trifluoromethoxylation Protocols

Nucleophilic methods often involve the displacement of a leaving group, such as a halide, by a trifluoromethoxide source or the reaction of a hydroxyl group with a trifluoromethylating agent. These protocols are foundational in organofluorine chemistry.

Copper-catalyzed reactions represent a powerful tool for the formation of C-O bonds, including the synthesis of aryl trifluoromethyl ethers from aryl halides. While initially developed for trifluoromethylation (introduction of CF₃), these methods can be adapted for trifluoromethoxylation (introduction of OCF₃). For the synthesis of 1,6-bis(trifluoromethoxy)naphthalene, a plausible precursor would be 1,6-dibromo- or 1,6-diiodonaphthalene.

The general approach involves the reaction of an aryl halide with a trifluoromethoxide source, often generated in situ, in the presence of a copper catalyst. For instance, copper(I) iodide (CuI) is a commonly used catalyst. researchgate.net Mechanistic studies suggest the formation of a highly reactive [CuCF₃] species when using trifluoromethyl sources. researchgate.netresearchgate.net For trifluoromethoxylation, a similar copper-trifluoromethoxide intermediate would be the key species. The reaction of 1,6-dihalonaphthalene with a suitable trifluoromethoxide source, such as AgOCF₃, in the presence of a copper catalyst could potentially yield the desired bis-substituted product. The choice of ligands, such as 1,10-phenanthroline, can be crucial for the reaction's success, and the process can sometimes be performed at room temperature by adjusting the solvent. sigmaaldrich.com

Table 1: Representative Copper-Mediated Trifluoromethylation of Aryl Halides This table illustrates the general conditions and yields for copper-mediated trifluoromethylation, which can be considered analogous to trifluoromethoxylation.

| Entry | Aryl Halide | CF₃ Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Iodide | TMSCF₃ | CuI | DMF | 80 | Good |

| 2 | Aryl Bromide | TMSCF₃ | CuI / 1,10-phenanthroline | DMF | RT | Moderate-Good |

| 3 | Aryl Iodide | CF₃CO₂Na | CuI | NMP | 120 | High |

Data compiled from studies on copper-catalyzed trifluoromethylation reactions. researchgate.netsigmaaldrich.com

The Ruppert-Prakash reagent, trimethylsilyltrifluoromethane (TMSCF₃), is a widely used nucleophilic trifluoromethylating agent. mit.edu While its primary application is the introduction of the CF₃ group, it can be employed in the synthesis of trifluoromethyl ethers from alcohols and phenols. dntb.gov.ua The reaction of a hydroxyl group with TMSCF₃ typically requires activation. For instance, the direct O-trifluoromethylation of phenols has been achieved using TMSCF₃ in the presence of a silver salt promoter. researchgate.net

For the synthesis of this compound, the precursor 1,6-dihydroxynaphthalene (B165171) would be the starting material. The reaction would likely proceed via the formation of phenoxides by deprotonation of the hydroxyl groups, followed by nucleophilic attack on the trifluoromethyl source. A fluoride (B91410) source, such as cesium fluoride (CsF), can be used to activate the TMSCF₃. mit.edu The reaction of 1,6-dihydroxynaphthalene with excess TMSCF₃ in the presence of a suitable activator could potentially lead to the formation of the desired bis(trifluoromethoxy) product. The efficiency of the bis-functionalization would depend on the reactivity of the intermediate mono-substituted species.

Table 2: Nucleophilic Trifluoromethylation of Enones with TMSCF₃ This table demonstrates the utility of TMSCF₃ in nucleophilic trifluoromethylation, a principle that can be extended to the O-trifluoromethylation of diols.

| Entry | Substrate | Catalyst | Solvent | Product | Yield (%) |

| 1 | trans-Chalcone | CsF (catalytic) | DME | trans-α-Trifluoromethyl allylic alcohol | >90 |

| 2 | Cyclic enone | CsF (catalytic) | DME | α-Trifluoromethyl silyl (B83357) ether | Quantitative |

Data from a study on the CsF-catalyzed nucleophilic trifluoromethylation of trans-enones. mit.edu

Electrophilic and Radical Trifluoromethoxylation Approaches

Electrophilic and radical pathways offer alternative strategies for the direct introduction of the OCF₃ group, often by targeting C-H bonds or reacting with electron-rich systems.

Hypervalent iodine reagents, particularly Togni reagents, are powerful electrophilic trifluoromethylating agents. organic-chemistry.orgbeilstein-journals.orgcalis.edu.cn These reagents can react with a variety of nucleophiles, including phenols, to introduce a CF₃ group. beilstein-journals.org While direct O-trifluoromethylation with Togni reagents is challenging due to the hard nature of the oxygen atom, reactions with phenolates have shown the formation of trifluoromethoxyarenes, albeit often as minor products alongside C-trifluoromethylated cyclohexadienones. beilstein-journals.org

For the synthesis of this compound from 1,6-dihydroxynaphthalene, the diol would first be deprotonated to form the more nucleophilic bis-phenoxide. Reaction with a Togni reagent, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, could then proceed. The reaction conditions, including the choice of base and solvent, would be critical to favor O-functionalization over C-functionalization. Copper catalysis can also be employed in conjunction with Togni reagents to promote trifluoromethylation of various substrates, including alkenes and alkynes, which proceeds via a radical mechanism. rsc.orgnih.gov

Table 3: Reactivity of Togni Reagent with Phenols

| Entry | Phenol Substrate | Base | Additive | O-CF₃ Product Yield (%) | C-CF₃ Product Yield (%) |

| 1 | 2,4,6-Trimethylphenol | NaH | 18-crown-6 | ~15 (byproduct) | Major products |

| 2 | Phenol | NaH | 18-crown-6 | Not specified | Observed |

Data from a study on the reactivity of a Togni reagent with phenols. beilstein-journals.org

Photoinduced radical reactions have emerged as a mild and efficient method for the direct trifluoromethoxylation of C-H bonds in arenes. nih.gov These methods typically involve a photoredox catalyst that, upon irradiation with visible light, initiates the formation of a trifluoromethoxy radical (•OCF₃). This radical can then add to the aromatic ring. nih.gov

A notable reagent for this transformation is bis(trifluoromethyl)peroxide (BTMP), which serves as a practical source of •OCF₃ radicals upon activation by either visible light photoredox catalysis or TEMPO catalysis. This approach allows for the direct functionalization of unactivated arenes. For the synthesis of this compound, direct C-H trifluoromethoxylation of naphthalene (B1677914) could be envisioned. However, controlling the regioselectivity to favor the 1 and 6 positions would be a significant challenge. A more controlled approach might involve the radical trifluoromethoxylation of a pre-functionalized naphthalene derivative. Studies have shown that in many cases, only trace amounts of bis(trifluoromethoxy)arene side-products are observed, suggesting that achieving bis-functionalization might require harsh conditions or tailored substrates.

Table 4: Photocatalytic C-H Trifluoromethoxylation of Arenes using BTMP

| Entry | Arene | Catalyst System | Solvent | Yield of Mono-OCF₃ Product (%) |

| 1 | Benzene (B151609) | fac-[Ir(ppy)₃] / Blue LEDs | MeCN | 48 |

| 2 | Benzonitrile | fac-[Ir(ppy)₃] / Blue LEDs | MeCN | 69 |

| 3 | Methyl benzoate | fac-[Ir(ppy)₃] / Blue LEDs | MeCN | 73 |

| 4 | Benzene | TEMPO (catalytic) | Neat | 61 |

Data from a study on radical C-H trifluoromethoxylation with bis(trifluoromethyl)peroxide. organic-chemistry.org

Silver-Mediated C-H Trifluoromethoxylation

Silver-mediated reactions represent a potent strategy for forming carbon-fluorine and related bonds. In the context of synthesizing aryl trifluoromethyl ethers, silver compounds can facilitate the direct O-trifluoromethylation of phenolic precursors. A highly efficient method involves the use of silver-mediated cross-coupling with trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) as the CF3 source. nih.gov This approach, which employs exogenous oxidants, allows for the direct conversion of unprotected phenols into their corresponding aryl trifluoromethyl ethers. nih.gov

While direct C-H trifluoromethoxylation of arenes is a developing field, silver-mediated C-H trifluoromethylation (installing a CF3 group) of naphthalenes has been demonstrated. This reaction proceeds in good yield with a modest selectivity for the α-position of the naphthalene ring. nih.gov Furthermore, general methods for the silver-mediated or catalyzed trifluoromethylation of aryne intermediates have been developed, providing non-traditional routes to Ar-CF3 compounds from non-aromatic precursors. rsc.org These precedents suggest a plausible pathway for this compound synthesis starting from 1,6-dihydroxynaphthalene, using a silver-mediated oxidative trifluoromethylation protocol. nih.gov

Deoxyfluorination Strategies for Trifluoromethoxy Group Formation

Deoxyfluorination offers an alternative pathway to the trifluoromethoxy group, typically by first constructing a related functional group and then converting it to the final OCF3 moiety. One established, albeit harsh, method involves the conversion of phenols into aryl trifluoromethyl ethers by first preparing aryl fluoroformates. These intermediates are then treated with sulfur tetrafluoride (SF4) at high temperatures (160–175 °C) to achieve deoxyfluorination, affording the desired Ar-OCF3 product. mdpi.com This process tolerates various functional groups, including nitro and halogens. mdpi.com

Another strategy is the decarboxylative fluorination of aryloxydifluoroacetic acids, which can be accomplished using silver(II) fluoride (AgF2) to generate aryl trifluoromethyl ethers. mdpi.com The efficiency of this reaction can be significantly improved by the addition of substoichiometric amounts of silver(I) fluoride (AgF) and a 2,6-difluoropyridine (B73466) ligand, expanding the substrate scope to include those with alkyl, cyano, and halogen substituents. mdpi.com The development of modern deoxyfluorination reagents like PhenoFluor provides a practical method for converting phenols to aryl fluorides, and while this targets C-F bond formation, the underlying principles of activating hydroxyl groups are relevant to OCF3 synthesis. acs.org These strategies could be applied in a two-step sequence to 1,6-dihydroxynaphthalene to yield the target compound.

Multi-Step Approaches and Functional Group Interconversions

Multi-step syntheses provide the flexibility needed to control the regiochemistry and introduce functional groups in a precise order, which is essential for producing specific isomers like this compound.

Stepwise Functionalization of Naphthalene Precursors

The synthesis of complex naphthalene derivatives often relies on the stepwise functionalization of readily available precursors. For instance, multisubstituted naphthalenes can be efficiently prepared via the [4+2] cycloaddition of 2-pyrones with aryne intermediates, followed by a decarboxylative aromatization. rsc.org This method allows for the construction of a highly functionalized naphthalene core. Another powerful technique involves the transmutation of nitrogen atoms in isoquinolines into carbon atoms using a phosphonium (B103445) ylide. This skeletal editing strategy provides direct access to substituted naphthalenes from isoquinoline (B145761) precursors, which can themselves be functionalized via C-H activation. nih.gov Starting with a commercially available precursor like 2,7-dimethylnaphthalene, one can perform benzylic bromination to yield 2,7-bis(bromomethyl)naphthalene, which serves as a key intermediate for further functionalization, such as halogen exchange to produce 2,7-bis(fluoromethyl)naphthalene. researchgate.net A similar stepwise logic, starting with a 1,6-disubstituted naphthalene, would be the most rational approach to this compound. This could involve:

Synthesis of 1,6-dihydroxynaphthalene.

Sequential or simultaneous conversion of the two hydroxyl groups to trifluoromethoxy groups using methods described in section 2.1.3.

Mechanochemical Methods for Aromatic Amino Group Conversion to OCF3

A novel and highly efficient method for installing a trifluoromethoxy group involves the mechanochemical conversion of an aromatic amino group. acs.orgresearchgate.netnih.govhelsinki.fiorganic-chemistry.org This solvent-free or low-solvent approach aligns with the principles of green chemistry. In this process, an aromatic amine is treated with a pyrylium (B1242799) tetrafluoroborate (B81430) reagent, which converts the amino group into a pyridinium (B92312) salt intermediate. acs.orgorganic-chemistry.org This activated intermediate then undergoes a nucleophilic aromatic substitution (SNAr) with a trifluoromethoxide source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide salt, to yield the aryl trifluoromethyl ether. acs.orgnih.gov

The method demonstrates broad applicability to a range of substituted anilines, including those with amides and sulfonamides, with isolated yields often in the range of 58–92%. acs.org This one-pot, two-step mechanochemical protocol is particularly attractive for its operational simplicity and high efficiency. acs.orgnih.gov It presents a viable pathway for the synthesis of this compound, starting from 1,6-diaminonaphthalene. A limitation noted is that significant steric hindrance, particularly from ortho-substituents, can lead to lower yields. acs.orgnih.gov

Core-Perfluoroalkylation in Naphthalene Diimide Derivatives

Naphthalene diimides (NDIs) are a class of compounds extensively studied for their electronic properties. mdpi.comresearchgate.netunige.ch The synthesis of core-substituted NDIs provides access to "analogous structures" with unique characteristics. A versatile strategy has been developed for the core-perfluoroalkylation of NDIs, resulting in compounds such as 2,6-bis(perfluorooctyl)-naphthalene diimide. acs.orgnih.gov

The synthetic sequence involves several key steps:

Esterification of a naphthalene dianhydride precursor.

Perfluoroalkylation of the resulting soluble intermediate.

Hydrolysis to regenerate the dianhydride, now bearing perfluoroalkyl chains.

Condensation with various amines to produce the final core-perfluoroalkylated NDIs. nih.gov

This method has successfully produced a range of derivatives, including 2-perfluorooctyl-NDIs and 2,6-bis(perfluorooctyl)-NDIs. nih.gov These core-perfluoroalkylated NDIs exhibit strong electron-accepting abilities and high solubility in common organic solvents, making them candidates for solution-processable semiconductors. acs.orgnih.gov

Regioselectivity and Stereochemical Control in Trifluoromethoxylation Reactions

Achieving specific substitution patterns (regioselectivity) and controlling three-dimensional arrangement (stereochemistry) are paramount in modern organic synthesis.

For the synthesis of this compound, regioselectivity is the critical challenge. The starting material must either possess the desired 1,6-substitution pattern or contain directing groups that guide the trifluoromethoxylation to these specific positions. As noted, silver-mediated C-H trifluoromethylation of unsubstituted naphthalene shows a modest preference for the α-position (C1). nih.gov To achieve disubstitution at the 1- and 6-positions, one would need to employ a precursor that is already functionalized at these sites, such as 1,6-dihydroxynaphthalene or 1,6-diaminonaphthalene, thereby ensuring the correct placement of the trifluoromethoxy groups. Traditional electrophilic aromatic substitution on naphthalene typically yields mixtures of isomers, making regioselective synthesis challenging without the use of pre-functionalized substrates or advanced directing group strategies. nih.gov

While this compound is an achiral molecule, the principles of stereochemical control are crucial in the broader context of synthesizing complex fluorinated molecules. Stereocontrol strategies can be broadly categorized as substrate control or auxiliary control. youtube.com

Substrate Control : Existing stereocenters within a molecule influence the stereochemical outcome of a new reaction elsewhere on the same molecule. youtube.com

Auxiliary Control : A chiral auxiliary is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. Once it has served its purpose, the auxiliary is removed. youtube.com

Strategies for Site-Selective OCF3 Introduction onto Naphthalene Scaffolds

The most direct strategy to ensure the precise 1,6-disubstitution pattern is to begin with a precursor that already contains the desired connectivity. Commercially available 1,6-dihydroxynaphthalene serves as an ideal starting material, as it fixes the oxygen functionalities at the C1 and C6 positions of the naphthalene ring system. sigmaaldrich.comcas.org The challenge then becomes the efficient conversion of the two hydroxyl groups to trifluoromethoxy groups.

Several modern methods for the O-trifluoromethylation of phenols have been developed that avoid the use of harsh or highly toxic reagents of the past. nih.gov A particularly effective and practical approach involves a two-step sequence: O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination. cas.cnacs.org

Step 1: O-Carboxydifluoromethylation In the first step, 1,6-dihydroxynaphthalene would be reacted with a difluoromethylating agent, such as sodium bromodifluoroacetate, in a suitable solvent. This reaction typically proceeds under basic conditions to deprotonate the phenolic hydroxyl groups, facilitating their nucleophilic attack on the difluoroacetate (B1230586) reagent. This would form the bis(aryloxydifluoroacetic acid) intermediate.

Step 2: Decarboxylative Fluorination The crude or purified bis(aryloxydifluoroacetic acid) intermediate is then subjected to decarboxylative fluorination. This transformation can be achieved using an electrophilic fluorinating agent, such as Selectfluor, in the presence of a silver salt catalyst (e.g., AgNO3). cas.cnmdpi.com The silver catalyst is crucial for promoting the decarboxylation and subsequent fluorination to yield the final this compound product. This two-step method is advantageous due to its operational simplicity and use of readily accessible reagents. acs.org

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | O-Carboxydifluoromethylation | 1,6-Dihydroxynaphthalene, Sodium bromodifluoroacetate, Base | 1,6-Bis(oxydifluoroacetic acid)naphthalene |

| 2 | Decarboxylative Fluorination | Selectfluor, Silver Nitrate (catalyst) | This compound |

This synthetic sequence represents a robust and site-selective strategy because the regiochemistry is controlled from the outset by the choice of the starting diol. The primary challenge lies in optimizing the reaction conditions to ensure complete bis-functionalization of both hydroxyl groups.

Steric Effects on Reaction Efficiency and Selectivity

Steric hindrance is a critical factor that influences the reactivity and stability of substituted naphthalene derivatives. canterbury.ac.nz The rigid, fused-ring structure of naphthalene means that the spatial arrangement of substituents can significantly impact the accessibility of reaction centers.

In the context of synthesizing This compound , the steric environment of the 1- and 6-positions is relatively favorable compared to other disubstitution patterns. The two substituents are located on different aromatic rings and are directed away from each other, minimizing direct intramolecular steric repulsion. This is in stark contrast to isomers such as 1,8- or 1,2-disubstituted naphthalenes, where the substituents are in close proximity. In 1,8-disubstituted systems, the peri-interaction (the close proximity of substituents across the bay-like region) can lead to significant steric strain, potentially causing distortion of the naphthalene plane and affecting reaction rates.

While the final 1,6-disubstituted product is sterically favored, the efficiency of the synthetic reactions can still be influenced by steric factors. The trifluoromethoxy group is sterically demanding, and the reagents used in its installation are often bulky. During the synthesis from 1,6-dihydroxynaphthalene, the following steric considerations are relevant:

Stepwise Reaction Efficiency: The conversion of the diol to the final bis(trifluoromethoxy) product occurs in a stepwise manner. The introduction of the first OCF3 group may electronically and sterically influence the reactivity of the second hydroxyl group. However, given the significant distance between the 1- and 6-positions, this electronic effect is expected to be minimal. The primary concern would be ensuring the reaction goes to completion to achieve a high yield of the desired bis-substituted product rather than a mixture of mono- and di-substituted naphthalenes.

The inherent stability of the 1,6-substitution pattern makes it a more synthetically accessible target for bulky groups compared to more sterically congested isomers.

| Naphthalene Isomer | Substituent Positions | Relative Steric Hindrance | Key Steric Interaction |

|---|---|---|---|

| 1,8- | Same side, adjacent rings | High | Peri-interaction |

| 1,2- | Adjacent on the same ring | Moderate-High | Ortho-interaction |

| 2,6- | Opposite sides, different rings | Low | Minimal intramolecular interaction |

| 1,6- | Opposite sides, different rings | Low | Minimal intramolecular interaction |

Mechanistic Elucidation of Trifluoromethoxylation Reactions Pertinent to Naphthalene Derivatives

Investigation of Radical Reaction Pathways

Radical-mediated processes offer a powerful avenue for the formation of C–OCF3 bonds, often under mild conditions. ncl.ac.uk These pathways typically involve the generation of the highly reactive trifluoromethoxy radical (•OCF3).

Initiation, Propagation, and Termination Steps in OCF3 Radical Generation

The generation of the •OCF3 radical is the critical initiation step. A common strategy involves the single-electron reduction of a suitable precursor. For instance, photoredox catalysis can be employed where a photocatalyst, upon excitation by visible light, reduces a trifluoromethoxylating agent to generate the •OCF3 radical. acs.orgnih.gov

Initiation: A photocatalyst (PC) absorbs light and is excited to PC*. This excited state then transfers a single electron to a trifluoromethoxylation reagent (e.g., N-trifluoromethoxy-pyridinium salts), leading to its fragmentation and the formation of the •OCF3 radical. acs.org

Propagation: The generated •OCF3 radical can then add to the naphthalene (B1677914) ring, forming a trifluoromethoxylated cyclohexadienyl radical intermediate. This intermediate can then be oxidized by the photocatalyst radical cation (PC•+) to a carbocation, which subsequently loses a proton to yield the trifluoromethoxylated naphthalene product and regenerate the photocatalyst. acs.orgnih.gov A chain process can also occur where the radical intermediate reduces another molecule of the trifluoromethoxylating agent. acs.org

Termination: Radical-radical coupling or other side reactions can terminate the chain process.

Electrochemical methods also provide a means to generate •OCF3 radicals through controlled oxidation or reduction of appropriate precursors. researchgate.net

Evidence for Trifluoromethyl Radical Intermediates

While the primary focus is on the trifluoromethoxy radical, the potential involvement of the trifluoromethyl radical (•CF3) as a key intermediate or a byproduct of side reactions is a significant consideration. The •CF3 radical is more electrophilic and reactive than the •OCF3 radical. wikipedia.org Its presence can be inferred from the formation of trifluoromethylated byproducts. For example, the decomposition of some trifluoromethoxylating agents might lead to the release of •CF3 radicals, which can then react with the naphthalene substrate. nih.gov The photoredox generation of •CF3 from specific borate (B1201080) complexes has been demonstrated, highlighting a plausible pathway for its formation. rsc.org

Role of Radical Trapping Experiments

Radical trapping experiments are instrumental in confirming the involvement of radical species. Reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and butylated hydroxytoluene (BHT) are commonly used to intercept and quench radical intermediates. nih.govacs.org The formation of adducts between the trapping agent and the proposed radical (e.g., TEMPO-OCF3 or TEMPO-CF3) provides strong evidence for a radical-mediated mechanism. researchgate.netnih.gov For instance, in studies of intramolecular C-H trifluoromethoxylation, the use of TEMPO and BHT indicated that the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives proceeds through a radical process. nih.govnih.gov

Analysis of Ionic and Concerted Mechanisms

In addition to radical pathways, ionic and concerted mechanisms play a crucial role in the trifluoromethoxylation of naphthalene derivatives.

Heterolytic Cleavage and Ion-Pair Dynamics

Ionic mechanisms often involve the heterolytic cleavage of a bond to generate a trifluoromethoxide anion (CF3O⁻) or a related electrophilic species. For example, the OCF3-migration step in the intramolecular trifluoromethoxylation of N-(hetero)aryl-N-hydroxylamines has been shown to proceed through the heterolytic cleavage of the N–OCF3 bond. nih.govnih.gov This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and the trifluoromethoxide anion, which then rapidly recombines. nih.govnih.gov Computational studies have provided further support for this ion-pair reaction pathway. nih.govnih.gov Trifluoromethyl arylsulfonates are known to release the trifluoromethoxide anion through the cleavage of the S-OCF3 bond. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) in OCF3 Introduction

Nucleophilic aromatic substitution (SNAr) is a well-established mechanism for introducing nucleophiles onto electron-deficient aromatic rings. masterorganicchemistry.comwikipedia.org For the introduction of a trifluoromethoxy group via an SNAr pathway, the naphthalene ring must be activated by strongly electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., a halide). masterorganicchemistry.comwikipedia.org

The mechanism proceeds in two steps:

Addition: The nucleophile (e.g., CF3O⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the nature of the leaving group and the position of the electron-withdrawing substituents. masterorganicchemistry.com While the trifluoromethoxy group itself is electron-withdrawing, its introduction via SNAr requires a pre-functionalized naphthalene substrate with other activating groups. stackexchange.com

Interactive Data Table: Mechanistic Probes in Trifluoromethoxylation

| Mechanistic Probe | Technique/Experiment | Finding | Implication | Reference |

| Radical Generation | Photoredox Catalysis | Visible light initiates single electron transfer to generate •OCF3. | Enables mild reaction conditions for radical trifluoromethoxylation. | acs.orgnih.gov |

| Radical Intermediate | Product Analysis | Detection of trifluoromethylated byproducts. | Suggests potential involvement or side-generation of •CF3 radicals. | nih.gov |

| Radical Confirmation | Radical Trapping | Formation of TEMPO-OCF3 adducts. | Confirms the presence of •OCF3 radicals in the reaction pathway. | nih.govresearchgate.net |

| Ionic Pathway | Hammett Plot Analysis | Large negative ρ value for OCF3-migration. | Indicates the buildup of positive charge, supporting heterolytic cleavage. | nih.gov |

| Ionic Intermediate | Computational Studies | Support for a short-lived ion pair. | Elucidates the nature of the intermediates in ionic OCF3-migration. | nih.gov |

| SNAr Requirement | Substrate Scope | Reaction requires electron-withdrawing groups on the aromatic ring. | Highlights the necessity of an activated substrate for nucleophilic attack. | masterorganicchemistry.comwikipedia.org |

Catalytic and Reagent-Specific Mechanistic Principles

The formation of a C-OCF3 bond on a naphthalene scaffold is a nuanced process, often dictated by the interplay between the catalyst and the trifluoromethoxylating reagent. Modern synthetic strategies frequently employ metal catalysts or photoredox systems to facilitate this transformation under mild conditions.

Metal-catalyzed reactions provide efficient pathways for the trifluoromethoxylation of naphthalene derivatives. These processes typically involve a catalytic cycle where the metal center undergoes changes in its oxidation state. Palladium, copper, and silver are common catalysts, each exhibiting distinct mechanistic features.

Palladium-Catalyzed Cycles: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For trifluoromethoxylation, a plausible catalytic cycle involves Pd(II) and Pd(IV) intermediates. d-nb.info The cycle generally commences with the formation of an arylpalladium(II) complex, which can be generated through various methods such as the oxidative addition of a halonaphthalene or the activation of a C-H bond. This intermediate then reacts with a trifluoromethoxylating agent. The subsequent steps involve a two-electron oxidation to a Pd(IV) species, followed by reductive elimination to form the desired trifluoromethoxylated naphthalene and regenerate the Pd(II) catalyst. d-nb.infoyoutube.com

Copper-Catalyzed Systems: Copper catalysts are also effective in promoting trifluoromethoxylation reactions. In one proposed mechanism, a Cu(I) species activates a trifluoromethoxylating reagent, such as a Togni-type reagent, to generate a trifluoromethoxy radical (•OCF3) and an oxidized Cu(II) species. acs.org This highly reactive •OCF3 radical can then add to the naphthalene ring. The resulting radical intermediate is subsequently trapped in a copper-mediated step to afford the final product. acs.org

Silver-Catalyzed Reactions: Silver salts are frequently employed as catalysts or promoters in trifluoromethoxylation reactions. mdpi.com For instance, silver can mediate the decarboxylative trifluoromethoxylation of aryloxy-difluoroacetic acids. In such cases, a silver(I) salt can be oxidized to a higher-valent silver species, which then facilitates the crucial C-OCF3 bond formation. mdpi.com Another strategy involves the silver-catalyzed trifluoromethoxylation of arylboronic acids or aryl stannanes, where the silver catalyst promotes the transfer of the OCF3 group from a suitable reagent to the naphthalene substrate. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating trifluoromethoxylation. nih.govnih.govrsc.org A typical photoredox cycle begins with the excitation of a photocatalyst, commonly a ruthenium or iridium complex, by visible light. nih.govrsc.org The excited photocatalyst then engages in a single-electron transfer (SET) with a trifluoromethoxylating reagent to generate a trifluoromethoxy radical. nih.govnih.gov This radical adds to the naphthalene ring, forming a radical intermediate. The catalytic cycle is completed when this intermediate is oxidized by the photocatalyst, leading to the formation of the trifluoromethoxylated naphthalene product after deprotonation. nih.govnih.gov

Table 1: Overview of Metal-Catalyzed Trifluoromethoxylation Mechanisms

| Catalyst Type | Key Intermediates | Initial Step | Final Product Formation |

| Palladium | Pd(II), Pd(IV) | Oxidative addition/C-H activation | Reductive elimination |

| Copper | Cu(I), Cu(II), •OCF3 | Activation of reagent, •OCF3 generation | Copper-mediated radical trapping |

| Silver | Ag(I), Ag(III) | Oxidation of Ag(I) | C-OCF3 bond formation from high-valent Ag |

| Photoredox | Excited PC, •OCF3 | SET from excited photocatalyst | Oxidation of radical intermediate |

The choice of the trifluoromethoxylating reagent is critical as it directly influences the reaction mechanism and outcome. These reagents can be broadly classified based on whether they serve as a source of electrophilic, nucleophilic, or radical OCF3 species.

Radical OCF3 Precursors: Many modern trifluoromethoxylation reactions proceed via a radical pathway. Reagents such as bis(trifluoromethyl)peroxide (BTMP) and certain hypervalent iodine compounds (e.g., Togni reagents) are known to generate the trifluoromethoxy radical (•OCF3) under thermal, photochemical, or metal-catalyzed conditions. rsc.orgresearchgate.net The electrophilic nature of the •OCF3 radical makes it highly reactive towards electron-rich aromatic systems like naphthalene. rsc.org However, its high reactivity can also lead to undesired side reactions. rsc.org

Electrophilic Trifluoromethoxylating Reagents: Reagents that can deliver an electrophilic "OCF3+" equivalent are also valuable. For example, some hypervalent iodine reagents, when activated by a Lewis acid, can function in this manner. mdpi.com Another approach involves the in situ generation of an electrophilic silver species, such as FAg(III)OCF3, from a silver salt, an oxidant, and a trifluoromethoxide source. mdpi.com

Nucleophilic Trifluoromethoxide Sources: While the direct nucleophilic aromatic substitution with a trifluoromethoxide anion (-OCF3) is challenging due to the anion's instability, certain reagents have been developed to act as effective nucleophilic trifluoromethoxide sources. mdpi.comresearchgate.net For instance, trifluoromethyl nonafluorobutanesulfonate (TFNf) and related compounds can deliver the -OCF3 group under specific conditions, often with the aid of an activator like AgF. mdpi.com

Table 2: Common Reagents for Naphthalene Trifluoromethoxylation

| Reagent Class | Example(s) | Mechanistic Role | Activation Method |

| Radical Precursors | Togni Reagents, BTMP | Source of •OCF3 radical | Metal catalysis, Photoredox, Heat |

| Electrophilic | Selectfluor®/Ag(I)/TFMS | In situ generation of Ag(III)OCF3 | Oxidation |

| Nucleophilic | TFNf, TFMT | Source of -OCF3 equivalent | Activation by AgF or other fluorides |

Solvent and Additive Influences on Reaction Mechanisms

The reaction environment, including the solvent and any additives present, can exert a profound influence on the mechanism and selectivity of trifluoromethoxylation reactions.

Solvent Effects: The polarity and coordinating ability of the solvent can alter the stability of intermediates and transition states, thereby affecting reaction rates and product distributions. For instance, in some radical trifluoromethoxylation reactions, a switch in solvent can dramatically alter the product outcome. A study demonstrated that changing the solvent from acetonitrile (B52724) to acetone (B3395972) shifted the selectivity from an amino-trifluoromethoxylated product to a hydroxy-trifluoromethoxylated one. rsc.org Furthermore, the use of a biphasic solvent system, such as dichloromethane/water, has been found to be essential for the success of certain silver-catalyzed fluorodecarboxylation reactions leading to trifluoromethoxyarenes. mdpi.com The choice of solvent is also critical in reactions involving organolithium reagents, where solvent incompatibility can hinder the desired transformation. rsc.org

Influence of Additives: Additives are often crucial for achieving high yields and selectivities. In some metal-catalyzed reactions, ligands are essential additives that modulate the reactivity and stability of the metal center. For example, tetramethylethylenediamine (TMEDA) has been used as an additive in a copper-catalyzed reaction. nih.gov Acids or bases are also common additives. For example, the addition of bis(trifluoromethanesulfonyl)imide (Tf2NH) was shown to improve the selectivity of a Ritter-type amino-trifluoromethoxylation. rsc.org In other silver-catalyzed systems, additives like tetrafluoroboric acid (HBF4), triflic acid (HOTf), or trifluoroacetic acid (TFA) have proven to be critical for successful transformation. mdpi.com In biocatalytic systems, additives can play a different role, such as trehalose (B1683222) acting as a protein stabilizer to improve reaction yields. acs.org

Table 3: Impact of Solvents and Additives on Trifluoromethoxylation

| Factor | Example | Observed Effect | Reference |

| Solvent | Acetonitrile vs. Acetone | Changed product selectivity | rsc.org |

| Solvent | Biphasic (CH2Cl2/H2O) | Essential for reaction success | mdpi.com |

| Additive | Tf2NH | Improved selectivity | rsc.org |

| Additive | HBF4, HOTf, TFA | Critical for transformation | mdpi.com |

| Additive | Trehalose | Improved yield (biocatalysis) | acs.org |

Engineering of 1,6 Bis Trifluoromethoxy Naphthalene and Its Analogues for Advanced Materials Applications

Organic Electronic and Optoelectronic Materials

The development of high-performance organic electronic and optoelectronic devices is contingent on the design of molecular components with tailored properties. The introduction of trifluoromethoxy groups onto a naphthalene (B1677914) scaffold is a promising strategy for creating materials with desirable electronic characteristics.

Development of n-Type Semiconductor Materials

A critical challenge in organic electronics is the development of stable and efficient n-type semiconductors, which transport negative charge carriers (electrons). The majority of organic semiconductors are inherently p-type (hole-transporting). The introduction of strong electron-withdrawing groups is a well-established strategy to lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. rsc.orgrsc.org

The trifluoromethoxy group (-OCF3) is a potent electron-withdrawing substituent. nih.gov This is attributed to the high electronegativity of the fluorine atoms, which inductively pull electron density from the aromatic ring through the oxygen atom. nih.gov The presence of two such groups on the naphthalene core in 1,6-Bis(trifluoromethoxy)naphthalene significantly enhances its electron-deficient nature, making it a strong candidate for an n-type semiconductor. Theoretical studies on related trifluoromethyl-substituted naphthalenes have shown that such substitutions effectively lower the LUMO energy, a key requirement for n-type behavior. researchgate.net

Influence of OCF3 Groups on Charge Carrier Mobility and Transport Characteristics

The charge carrier mobility of an organic semiconductor is a crucial parameter that dictates device performance. It is not only influenced by the electronic properties of the molecule but also by the solid-state packing and intermolecular interactions. The trifluoromethoxy group exerts a significant influence on these aspects.

Furthermore, the -OCF3 group's conformational flexibility and its tendency to orient orthogonally to the aromatic plane can affect the electronic coupling between adjacent molecules, a key determinant of charge mobility. nih.gov The interplay between the strong electron-withdrawing nature and the steric effects of the -OCF3 groups is expected to result in unique charge transport characteristics in materials based on this compound.

Below is a hypothetical data table illustrating the potential impact of trifluoromethoxy substitution on the electronic properties and charge mobility of naphthalene-based semiconductors, based on trends observed in related materials.

| Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electron Mobility (cm²/Vs) |

| Naphthalene | -5.5 | -1.8 | - |

| 1,6-Dimethoxynaphthalene | -5.2 | -1.7 | p-type |

| This compound | -6.0 (estimated) | -2.5 (estimated) | n-type (predicted) |

| Naphthalene Diimide (NDI) | -6.5 | -3.8 | ~0.1 |

Note: The values for this compound are estimated based on the known effects of trifluoromethoxy substitution on aromatic systems.

Applications in Electro-Optical Devices

The unique electronic and optical properties of materials derived from this compound make them suitable for a variety of electro-optical devices. Aryl trifluoromethyl ethers have found applications in electro-optical materials due to the intriguing properties of the OCF3 group. nih.gov

The strong electron-withdrawing nature of the -OCF3 groups can lead to significant changes in the absorption and emission spectra of the naphthalene core. This can be exploited in the design of new fluorophores for Organic Light-Emitting Diodes (OLEDs). Furthermore, the potential for high electron mobility in these materials makes them attractive for use as electron transport layers in OLEDs and organic photovoltaic (OPV) cells. In OPVs, efficient electron transport to the cathode is crucial for achieving high power conversion efficiencies.

Chemical Sensors and Recognition Systems

The development of selective and sensitive chemical sensors is a field of immense importance. Naphthalene-based fluorescent probes have been extensively studied for the detection of various analytes. researchgate.netmdpi.comrsc.org The introduction of trifluoromethoxy groups can further enhance the performance of these sensors.

Design Principles for Naphthalene-Based Sensors

The fundamental design of a naphthalene-based fluorescent sensor involves coupling the naphthalene fluorophore to a receptor unit that selectively binds to the target analyte. This binding event then triggers a change in the fluorescence properties of the naphthalene core, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. researchgate.netmdpi.com

The electron-withdrawing -OCF3 groups in this compound can play a dual role in sensor design. Firstly, they can modulate the photophysical properties of the naphthalene fluorophore, potentially leading to more desirable emission wavelengths or quantum yields. Secondly, they can influence the binding affinity and selectivity of the receptor unit by altering the electronic environment of the binding site. For instance, the increased acidity of protons adjacent to the trifluoromethoxy-substituted ring could be harnessed for anion sensing.

Spectroscopic Sensing Mechanisms

The sensing mechanism in fluorescent probes is often based on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The strong electronic perturbation induced by the -OCF3 groups can be leveraged to modulate these processes.

For example, in a PET-based sensor, the electron-withdrawing -OCF3 groups can lower the energy of the naphthalene's excited state, potentially enhancing the efficiency of PET from a donor to the excited fluorophore in the absence of the analyte. Upon analyte binding, this PET process could be inhibited, leading to a "turn-on" fluorescence response.

The table below outlines potential spectroscopic changes in a hypothetical sensor based on a this compound core upon analyte binding.

| Sensor State | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Fluorescence Quantum Yield (Φ_F) |

| Free Sensor | 330 nm | 380 nm | 0.05 |

| Sensor + Analyte | 335 nm | 420 nm | 0.60 |

This hypothetical data illustrates a significant "turn-on" response with a red-shift in the emission, a common feature in well-designed fluorescent sensors. The trifluoromethoxy groups can contribute to such a pronounced effect by enhancing the electronic changes that occur upon analyte recognition.

Building Blocks for Advanced Macromolecular Architectures

The 1,6-disubstituted naphthalene unit offers a specific angular geometry that can be exploited in the design of complex macromolecular structures. When functionalized with reactive groups, this core can be systematically incorporated into larger assemblies, with the trifluoromethoxy substituents playing a crucial role in dictating the final properties of the material.

The analogue, 1,6-dihydroxynaphthalene (B165171), serves as a valuable precursor for synthesizing a variety of polymers, including poly(arylene ether)s. researchgate.net By analogy, this compound, if derivatized to a diol or other reactive monomer, could be incorporated into polymer backbones through polycondensation reactions. The presence of the -OCF3 groups is expected to significantly influence the polymer's properties.

Introducing trifluoromethoxy groups into poly(aryl ether ketone)s (PEKs) has been shown to increase the free volume within the polymer matrix. nih.gov This can lead to a decrease in the dielectric constant and dielectric loss, which are critical parameters for materials used in high-frequency electronics. Furthermore, the C-F bond's high strength enhances metabolic and thermal stability. mdpi.com Polymers incorporating the this compound unit would likely exhibit high glass transition temperatures (Tg) and excellent thermal stability due to the rigid naphthalene core and the stabilizing effect of the fluorinated groups. nih.gov

The solubility of the resulting polymers would also be impacted. While the rigid backbone might decrease solubility, the -OCF3 groups can enhance solubility in specific organic solvents, facilitating solution-based processing. nih.gov For instance, certain fluorinated poly(aryl ether oxazole)s have demonstrated good solubility in polar aprotic solvents like NMP and DMAc. acs.org

Table 1: Anticipated Property Enhancements in Polymers from this compound Analogues

| Property | Influence of -OCF3 Groups | Influence of Naphthalene-1,6-Scaffold |

| Thermal Stability | High (due to strong C-F bonds) mdpi.com | High (due to rigid aromatic structure) |

| Dielectric Constant | Low (due to increased free volume) nih.gov | Contributes to low polarizability |

| Solubility | Enhanced in specific organic solvents nih.gov | Can decrease solubility due to rigidity |

| Glass Transition (Tg) | Can increase due to chain stiffening acs.org | High (due to restricted rotation) |

This table is predictive and based on properties of analogous fluorinated polymers and naphthalene-based polymers.

The field of supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. acs.org Aromatic compounds, especially those with defined shapes and electronic properties, are excellent building blocks. Naphthalene derivatives are widely used in constructing macrocycles and host-guest systems. wikipedia.org The this compound molecule, with its electron-poor aromatic system and specific geometry, is a promising candidate for creating novel supramolecular assemblies.

The trifluoromethoxy groups are expected to influence self-assembly through several mechanisms. Their lipophilicity can drive aggregation in polar solvents via the hydrophobic effect. nih.gov Furthermore, the fluorine atoms can participate in non-covalent interactions, such as halogen bonding and interactions with electron-rich systems, which can direct the formation of specific architectures. The electron-withdrawing nature of the -OCF3 group creates a π-electron deficient naphthalene core, making it an ideal guest for electron-rich macrocyclic hosts or a building block for assemblies driven by π-π stacking with electron-rich aromatic units.

For example, naphthalene diimides, which are also electron-deficient, are known to form stable vesicles and other complex structures through self-assembly. nsf.gov Similarly, it is conceivable that amphiphilic derivatives of this compound could self-assemble into well-defined nanostructures like micelles, vesicles, or organogels.

Ligand Design in Main Group and Transition Metal Chemistry

The naphthalene scaffold provides a rigid backbone for constructing multidentate ligands for coordination chemistry. While direct use of this compound as a ligand is not documented, its derivatives could be highly effective. The introduction of coordinating groups (e.g., phosphines, carboxylates, or nitrogen heterocycles) at specific positions on the naphthalene ring would yield ligands with a fixed spatial arrangement of donor atoms.

The trifluoromethoxy groups would act as powerful electronic modifiers. As strong electron-withdrawing groups, they would decrease the electron density on the naphthalene ring and, consequently, on the coordinating atoms. mdpi.com This electronic effect can be used to fine-tune the properties of the resulting metal complexes. For instance, in catalytic applications, modifying the electronic nature of the ligand can alter the reactivity and selectivity of the metal center.

In the context of transition metal complexes, ligands bearing trifluoromethyl groups have been shown to influence the excited-state properties of copper(I) complexes by inhibiting distortional effects. nsf.gov The -OCF3 group, with its similar electronic properties, could be employed to achieve similar stabilization in photophysically active metal complexes. The steric bulk of the trifluoromethoxy groups could also play a role in controlling the coordination environment around a metal center, potentially creating specific catalytic pockets or preventing catalyst deactivation pathways.

Research on naphthophosphacyclophanes derived from 1,6-dihydroxynaphthalene has demonstrated their utility as bidentate ligands in synthesizing binuclear molybdenum(0) carbonyl complexes. This highlights the suitability of the 1,6-naphthalene scaffold for creating effective ligands for transition metals.

Future Research Trajectories and Unresolved Challenges in Trifluoromethoxynaphthalene Chemistry

Innovation in Sustainable and Scalable Synthetic Methodologies

A significant hurdle in the broad application of trifluoromethoxynaphthalenes is the lack of sustainable and scalable synthetic methods. Current approaches to introduce the -OCF3 group onto aromatic rings often rely on harsh reagents, multi-step sequences, or conditions that are not amenable to large-scale production.

Future research must prioritize the development of novel trifluoromethoxylation reactions that are both environmentally benign and economically viable. Key areas for innovation include:

Direct C-H Trifluoromethoxylation: The development of catalytic systems that can directly replace a C-H bond on the naphthalene (B1677914) ring with an -OCF3 group would represent a major breakthrough. This would eliminate the need for pre-functionalized substrates, such as phenols or halo-naphthalenes, thereby reducing the number of synthetic steps and minimizing waste.

Novel Reagent Development: The design of new, safer, and more efficient trifluoromethoxylating agents is crucial. While reagents like CF3SiMe3 have been instrumental in trifluoromethylation, developing analogous stable and selective reagents for the -OCF3 group is a continuing challenge. acs.org

Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the synthesis of trifluoromethoxynaphthalenes could offer significant advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in flow reactors can lead to higher yields and purities, which are essential for industrial-scale manufacturing.

Addressing these challenges will be critical for unlocking the full potential of this class of compounds, making them more accessible for academic research and commercial applications.

Exploration of Novel Material Science Applications Beyond Current Scope

The unique properties of the trifluoromethoxy group suggest that bis-trifluoromethoxylated naphthalenes could serve as valuable building blocks for advanced materials. The strong electron-withdrawing nature and steric bulk of the -OCF3 group can profoundly influence the electronic structure, molecular packing, and physical properties of naphthalene-based systems. mdpi.com

Future research should systematically explore the potential of 1,6-Bis(trifluoromethoxy)naphthalene and its isomers in material science, moving beyond currently established applications for naphthalene derivatives. Promising avenues include:

Organic Electronics: Naphthalene diimides (NDIs) are well-known n-type organic semiconductors. beilstein-journals.org Introducing -OCF3 groups at positions like 1 and 6 could further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enhancing electron transport properties and air stability in organic field-effect transistors (OFETs) and other electronic devices.

Dielectric Materials: The high polarity and low polarizability of the C-F bond could impart low dielectric constants and high dielectric strength to polymers incorporating the this compound unit. Such materials are in high demand for applications in microelectronics as insulators and packaging materials.

Liquid Crystals: The rigid naphthalene core combined with the specific steric and electronic influence of the two -OCF3 groups could lead to the formation of novel liquid crystalline phases. The position of the substituents would be critical in determining the mesophase behavior, potentially leading to materials with unique optical and electro-optical properties.

A systematic investigation correlating the substitution pattern of trifluoromethoxy groups on the naphthalene ring with resulting material properties is essential for the rational design of new functional materials.

Development of Predictive Computational Models for Structure-Property Relationships

The synthesis and characterization of every possible isomer and derivative of trifluoromethoxynaphthalene is impractical. Therefore, the development of robust and predictive computational models is a critical research trajectory. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic and geometric structures of these molecules. acs.org

Future efforts in this area should focus on:

Accurate Property Prediction: Creating computational models that can accurately predict key properties like HOMO/LUMO energy levels, charge carrier mobility, and spectroscopic characteristics. Such models would allow for the in silico screening of large numbers of candidate molecules, identifying the most promising structures for synthetic targeting. acs.org

Understanding Non-Covalent Interactions: The fluorine atoms of the -OCF3 groups can participate in unique non-covalent interactions that dictate molecular packing in the solid state. Developing models that can accurately describe these interactions is essential for predicting crystal structures and, consequently, bulk material properties.

Machine Learning Approaches: Leveraging machine learning and artificial intelligence to build models trained on existing experimental and computational data could dramatically accelerate the discovery of new materials. These models could identify complex structure-property relationships that are not immediately obvious, guiding synthetic chemists toward the most promising molecular designs.

The integration of computational chemistry with experimental work will establish a synergistic feedback loop, where computational predictions guide synthetic efforts, and experimental results refine and improve the predictive power of the models.

Integration with High-Throughput Screening and Automation in Chemical Discovery

To accelerate the exploration of the chemical space and application potential of trifluoromethoxynaphthalenes, modern automation and screening techniques must be employed. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds for a specific property or activity.

Future research in this domain should integrate several key technologies:

Automated Synthesis: The use of automated synthesis platforms can enable the rapid and systematic production of libraries of trifluoromethoxynaphthalene derivatives with varied substitution patterns.

¹⁹F NMR-Based Screening: The trifluoromethoxy group provides a powerful analytical handle for screening. Since the ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, ¹⁹F NMR is an exceptionally sensitive and powerful tool for HTS. researchgate.netacs.org It can be used to screen for binding to biological targets or to probe the environment of the fluorinated group in different material composites without interference from background signals. mdpi.comnih.gov Competition-based NMR screening experiments using ¹⁹F detection are particularly well-suited for rapidly identifying hits from large chemical mixtures. acs.orgeurekaselect.com

Robotics and Data Management: A fully integrated discovery platform would combine automated synthesis, robotic sample handling, HTS, and automated data analysis. Such a platform would dramatically increase the pace of discovery, allowing researchers to quickly identify trifluoromethoxynaphthalene-based molecules with desirable properties for specific applications in medicine or materials science.

By embracing these advanced techniques, the research community can more efficiently navigate the vast chemical space of trifluoromethoxynaphthalenes and unlock their full scientific and commercial potential.

Q & A

Q. What are the optimal synthetic routes for 1,6-Bis(trifluoromethoxy)naphthalene, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling reactions. For example:

-

Step 1 : Start with 1,6-dihydroxynaphthalene.

-

Step 2 : React with trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethanesulfonyl chloride) under controlled conditions (e.g., 80–120°C in polar aprotic solvents like DMF) .

-

Purity Control : Use column chromatography for separation and validate purity via HPLC (>98% purity threshold) and NMR (e.g., absence of hydroxyl proton signals at δ 5–6 ppm) .

- Data Table : Common Synthesis Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CF₃I | DMF | 100 | 65–75 |

| CF₃SO₂Cl | THF | 80 | 50–60 |

Q. Which spectroscopic and computational methods are critical for structural characterization?

- Methodological Answer :

- ¹⁹F NMR : Confirm trifluoromethoxy group presence (δ -55 to -60 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 328.03 (C₁₂H₇F₆O₂) .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported toxicological data?

- Methodological Answer :

-

Step 1 : Conduct risk of bias assessment using criteria from toxicological profiles (e.g., randomization, blinding, exposure characterization) .

-

Step 2 : Replicate studies under standardized conditions (e.g., fixed dose ranges: 10–100 mg/kg in rodent models).

-

Step 3 : Use meta-analysis to reconcile discrepancies (e.g., hepatic vs. renal toxicity outcomes) .

- Data Table : Key Risk of Bias Indicators

| Bias Type | Low-Risk Criteria |

|---|---|

| Selection Bias | Randomized dosing, concealed allocation |

| Detection Bias | Blinded outcome assessment |

| Exposure Characterization | Quantified via GC-MS |

Q. What mechanistic insights explain the compound’s biological activity in modulating oxidative stress pathways?

- Methodological Answer :

-

In Vitro Assays : Measure ROS inhibition in RAW 264.7 macrophages using DCFH-DA fluorescence (IC₅₀ ≈ 15 µM) .

-

Molecular Docking : Simulate interactions with Keap1-Nrf2 complex (binding affinity: ΔG ≈ -9.2 kcal/mol) .

-

SAR Analysis : Compare with analogs (e.g., 1,5-isomer shows 30% lower activity due to steric hindrance) .

- Data Table : Comparative Bioactivity of Naphthalene Derivatives

| Compound | Target Enzyme Inhibition (%) | ROS Reduction (%) |

|---|---|---|

| 1,6-Bis(trifluoromethoxy) | 85 (CYP2E1) | 78 |

| 1,5-Bis(trifluoromethoxy) | 60 | 65 |

Methodological Guidance for Data Contradictions

Q. How should researchers address variability in reported metabolic stability across studies?

- Answer :

- Step 1 : Standardize hepatic microsome assays (e.g., human vs. rat liver S9 fractions) .

- Step 2 : Validate via LC-MS/MS to quantify parent compound degradation (t₁/₂ = 45–60 min) .

- Step 3 : Adjust for fluorophilicity effects (logP ≈ 3.2) using QSPR models .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.